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Introduction

The Thermal Shift Assay (TSA), also known as Differential Scanning Fluorimetry (DSF) or
ThermoFluor assay, is a rapid and cost-effective method to assess the thermal stability of a
protein.[1][2] This technique is widely used in drug discovery to screen for ligand binding, as
the binding of a small molecule can induce a stabilizing or destabilizing effect on the protein's
structure, resulting in a measurable change in its melting temperature (Tm).[3][4] The assay
monitors the thermal unfolding of a protein in the presence of a fluorescent dye, such as
SYPRO Orange, which preferentially binds to the exposed hydrophobic regions of the
denatured protein, leading to an increase in fluorescence.[5]

MSC-4106 is a potent and orally active inhibitor of the YAP/TAZ-TEAD transcriptional complex,
which is a key component of the Hippo signaling pathway often dysregulated in cancer. MSC-
4106 has been shown to bind directly to the palmitoylation pocket (P-site) of TEAD1, inhibiting
its interaction with the transcriptional co-activators YAP and TAZ. Surface Plasmon Resonance
(SPR) assays have determined a strong binding affinity of MSC-4106 to TEAD1 with a
dissociation constant (Kd) of 0.12 uM. Furthermore, thermal shift assays have demonstrated
that MSC-4106 binding leads to a significant thermal stabilization of TEAD1, with a melting
temperature shift (ATm) of +13.4 °C.

This application note provides a detailed protocol for performing a thermal shift assay to
characterize the binding of MSC-4106 to the human TEADL protein.
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Principle of the Thermal Shift Assay

The principle of the thermal shift assay is based on the change in a protein's thermal stability
upon ligand binding. As the temperature increases, the protein begins to unfold, exposing its
hydrophobic core. A fluorescent dye in the solution then binds to these exposed hydrophobic
regions, causing a significant increase in its fluorescence signal. The temperature at which
50% of the protein is unfolded is defined as the melting temperature (Tm). Ligand binding
typically stabilizes the protein, resulting in a higher Tm.
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Principle of the Thermal Shift Assay.

Experimental Protocols
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Materials and Reagents

o Protein: Purified human TEAD1 protein (YAP-binding domain, amino acids 217-447, or full-
length). A stock solution of at least 1 mg/mL is recommended. For purification, a common
buffer is 20 mM Tris pH 8.0, 150 mM NaCl, and 1 mM DTT or TCEP.

e Ligand: MSC-4106, dissolved in 100% DMSO to a stock concentration of 10 mM.
e Fluorescent Dye: SYPRO Orange Protein Gel Stain (5000x stock in DMSO).

e Assay Buffer: 20 mM HEPES pH 7.5, 150 mM NacCl.

¢ DMSO: Anhydrous.

o Plates: 96-well, thin-walled PCR plates.

o Seals: Optical adhesive film.

e Instrumentation: Real-time PCR instrument with melt curve capability.

Experimental Workflow

The following diagram illustrates the overall workflow for the thermal shift assay.
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Thermal Shift Assay Workflow
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Thermal Shift Assay Workflow.

Detailed Protocol

¢ Protein and Dye Preparation:

o Prepare a 2X protein/dye master mix. For a 96-well plate, you will need approximately 2.5
mL.

o Dilute the TEADL1 protein stock in the assay buffer to a final concentration of 4 uM (this will
be 2 uM in the final reaction).
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o Dilute the 5000x SYPRO Orange stock 1:1000 in the protein solution to get a final dye
concentration of 5x (this will be 2.5x in the final reaction). Mix gently by inverting.

e Ligand Preparation:

o Prepare a serial dilution of MSC-4106 in 100% DMSO. A typical starting concentration for
the highest dose would be 1 mM, followed by 1:3 serial dilutions.

o Prepare a DMSO-only control.
o Assay Plate Setup:
o Add 24.5 pL of the protein/dye master mix to each well of a 96-well PCR plate.

o Add 0.5 puL of the serially diluted MSC-4106 or DMSO control to the respective wells. This
results in a final reaction volume of 25 pL and a final DMSO concentration of 2%.

o Include a "no protein" control containing only the assay buffer and dye to determine the
background fluorescence.

o Itis recommended to perform each condition in triplicate.

e Running the Assay:

[e]

Seal the plate firmly with an optical adhesive film.

o

Centrifuge the plate at 1000 x g for 1 minute to collect the contents at the bottom of the
wells.

o

Place the plate in the real-time PCR instrument.

[¢]

Set up the instrument to perform a melt curve analysis. A typical program involves:
= Initial hold at 25 °C for 2 minutes.
= Atemperature ramp from 25 °C to 95 °C with a ramp rate of 1 °C/minute.

» Fluorescence readings are taken at every 0.5 °C increment.
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o Data Analysis:

(¢]

The raw fluorescence data is plotted against temperature, which will generate a sigmoidal
melting curve.

o The melting temperature (Tm) is the inflection point of this curve, which can be determined
by calculating the first derivative of the curve (-dF/dT). The peak of the derivative plot
corresponds to the Tm.

o Calculate the change in melting temperature (ATm) by subtracting the Tm of the DMSO
control from the Tm of each MSC-4106 concentration.

o Plot the ATm values against the logarithm of the MSC-4106 concentration to generate a
dose-response curve.

Data Presentation

The quantitative data from the thermal shift assay should be summarized in a clear and
structured table for easy comparison.

MSC-

Tm (°C) - Tm (°C) - Tm (°C) -
4106 . . . Average

Replicate  Replicate  Replicate Std. Dev. ATm (°C)
Conc. Tm (°C)

1 2 3
(M)
0 (DMSO

45.2 45.1 45.3 45.2 0.1 0.0
Control)
0.1 48.5 48.7 48.6 48.6 0.1 34
0.3 52.1 52.3 52.2 52.2 0.1 7.0
1.0 55.8 55.9 55.7 55.8 0.1 10.6
3.0 57.9 58.1 58.0 58.0 0.1 12.8
10.0 58.5 58.6 58.7 58.6 0.1 134
30.0 58.6 58.7 58.8 58.7 0.1 13.5
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Troubleshooting

» High Background Fluorescence: This may be due to protein aggregation or the presence of
detergents. Ensure the protein is well-purified and soluble in the assay buffer.

¢ No Sigmoidal Curve: The protein may already be unfolded or may not be unfolding within the
tested temperature range. Check protein integrity and adjust the temperature ramp if
necessary.

e Poor Reproducibility: Ensure accurate pipetting and proper sealing of the plate to prevent
evaporation.

Conclusion

This application note provides a comprehensive protocol for conducting a thermal shift assay to
characterize the binding of MSC-4106 to TEAD1. This method serves as a powerful tool for
confirming ligand engagement and can be adapted for screening other potential TEAD
inhibitors. The expected outcome is a dose-dependent increase in the thermal stability of
TEAD1 upon binding of MSC-4106, consistent with previous findings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Note: Thermal Shift Assay for
Characterizing MSC-4106 Binding to TEAD1]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b10831562#thermal-shift-assay-protocol-for-msc-
4106-binding]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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